5-Carboxyvanillic acid (5-CVA), chemically defined as 4-hydroxy-5-methoxyisophthalic acid, is a highly functionalized aromatic dicarboxylic acid derived from the microbial degradation of lignin biphenyl dimers like 5,5′-dehydrodivanillate (DDVA) [1]. Unlike simpler lignin monomers, 5-CVA possesses two carboxylic acid groups situated meta to each other, alongside a phenolic hydroxyl and a methoxy group. This specific functional density makes it a highly sought-after building block in polymer chemistry for the synthesis of performance-advantaged bio-based polyesters and polyamides, serving as a renewable structural analog to petrochemical isophthalic acid [2]. In metabolic engineering, it is a critical analytical standard for validating the efficiency of engineered microbial chassis, such as Pseudomonas putida KT2440, designed to funnel heterogenous lignin waste into discrete, high-value chemical nodes [3].
A common procurement error is attempting to substitute 5-CVA with the more widely available vanillic acid. While structurally similar, vanillic acid is a monocarboxylic acid, meaning it acts as a chain terminator in step-growth polycondensation reactions, strictly preventing the formation of high-molecular-weight polymers [1]. 5-CVA’s difunctional dicarboxylic acid profile is an absolute requirement for A-A/B-B or A-B type polymerizations to yield robust polyesters or polyamides [1]. Furthermore, compared to standard petrochemical diacids like terephthalic acid, the asymmetric substitution and additional hydroxyl/methoxy groups of 5-CVA fundamentally alter the glass transition temperature (Tg) and post-polymerization functionalization potential of the resulting materials, making generic diacid substitution equally unviable for specialized bio-based material development [2].
The utility of 5-CVA in polymer science is dictated by its dual carboxylic acid groups. In polycondensation, 5-CVA acts as a difunctional monomer, enabling continuous chain extension. In contrast, vanillic acid possesses only one carboxyl group, fundamentally restricting it to acting as a chain terminator [1]. High-throughput computational and experimental screening of bio-based monomers explicitly identifies 5-CVA as a viable dicarboxylic acid for performance-advantaged polyesters, a role vanillic acid cannot fulfill [1].
| Evidence Dimension | Carboxylic acid functionality |
| Target Compound Data | Difunctional (2 -COOH groups) |
| Comparator Or Baseline | Vanillic Acid (Monofunctional; 1 -COOH group) |
| Quantified Difference | Enables linear chain growth vs. chain termination |
| Conditions | Step-growth polycondensation reactions |
Procurement for polymer synthesis strictly requires the difunctional 5-CVA to achieve the high molecular weights necessary for viable plastics.
The introduction of the second carboxyl group at the C5 position significantly strengthens the crystal lattice of 5-CVA via enhanced intermolecular hydrogen bonding. Solid-state thermal analysis shows that 5-CVA exhibits a melting point of 283–284 °C [1], which is substantially higher than that of the monocarboxylic vanillic acid (210–213 °C) [2]. This elevated thermal stability is a critical material property when subjecting the monomer to the high temperatures typical of melt polycondensation processes.
| Evidence Dimension | Melting Point (Tm) |
| Target Compound Data | 283–284 °C |
| Comparator Or Baseline | Vanillic Acid (210–213 °C) |
| Quantified Difference | +70 °C higher melting point |
| Conditions | Solid-state thermal analysis / capillary melting point |
The high thermal stability of 5-CVA ensures it does not prematurely degrade during high-temperature melt polymerization workflows.
In the biochemical degradation of lignin, 5-CVA is the specific, obligate substrate for the nonoxidative decarboxylase LigW. Kinetic studies demonstrate that LigW from Novosphingobium aromaticivorans catalyzes the decarboxylation of 5-CVA with a high turnover number (kcat = 27 s⁻¹) and catalytic efficiency (kcat/Km = 1.1 × 10⁵ M⁻¹ s⁻¹) [1]. Structural analogs lacking the specific meta-oriented carboxyl groups fail to act as substrates, making authentic 5-CVA indispensable for assaying LigW activity in vitro [2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for LigW |
| Target Compound Data | 1.1 × 10⁵ M⁻¹ s⁻¹ (with N. aromaticivorans LigW) |
| Comparator Or Baseline | Generic lignin monomers (No specific decarboxylation) |
| Quantified Difference | Absolute specificity; exclusive cleavage to vanillate + CO2 |
| Conditions | In vitro enzymatic assay with Mn2+ cofactor |
Researchers characterizing lignin catabolic pathways must procure authentic 5-CVA to accurately measure LigW enzyme kinetics and mechanism.
When optimizing microbial chassis (like Pseudomonas putida KT2440) for lignin valorization, distinguishing 5-CVA from its precursor (DDVA) and degradation products is critical. Mass spectrometry confirms the exact identity of 5-CVA via an extracted ion fragment at m/z 212, easily differentiated from the dimeric precursor DDVA (m/z 334) [1]. Furthermore, classical GC-MS of TMS-derivatized 5-CVA decarboxylation products shows distinct mass shifts (e.g., m/z 312 for TMS-vanillate vs m/z 313 for deuterium-incorporated products), enabling precise mechanistic tracking [2].
| Evidence Dimension | Mass-to-charge ratio (m/z) in MS analysis |
| Target Compound Data | m/z 212 (extracted ion fragment) |
| Comparator Or Baseline | DDVA precursor (m/z 334) |
| Quantified Difference | 122 Da mass shift indicating precise monomeric cleavage |
| Conditions | LC-MS extracted ion analysis |
Analytical laboratories require the exact 5-CVA standard to calibrate mass spectrometers for accurate titer quantification in metabolic engineering.
5-CVA is the right choice for polymer chemists seeking a bio-based, asymmetric dicarboxylic acid to substitute petrochemical isophthalic acid in the production of novel polyesters and polyamides. Its difunctional nature and high thermal stability (Tm = 283–284 °C) allow it to withstand melt polycondensation, yielding polymers with tunable glass transition temperatures [1].
5-CVA is essential as an analytical standard for bioengineers optimizing bacterial chassis (e.g., Pseudomonas putida) to funnel complex lignin depolymerization mixtures. The distinct mass spectrometric signature of 5-CVA (m/z 212) allows researchers to accurately quantify its accumulation and differentiate it from the dimeric precursor DDVA [2].
As the obligate substrate for the nonoxidative decarboxylase LigW, 5-CVA is required for biochemists studying enzyme kinetics and active-site mechanisms. Its specific conversion to vanillate and CO2 provides a precise, quantifiable metric for evaluating the catalytic efficiency of native and engineered amidohydrolases [3].